Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with a suitable isocyanate reagent . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate include amines, alcohols, and water. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate depend on the specific reagents used. For example, reactions with amines yield ureas, while reactions with alcohols yield carbamates.
Scientific Research Applications
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of various derivatives and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate.
Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is unique due to its isocyanate functional group, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to form stable derivatives with nucleophiles sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(8-14)7-13-9-15/h10H,4-8H2,1-3H3 |
InChI Key |
IKMSSFXSLLWZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=C=O |
Origin of Product |
United States |
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